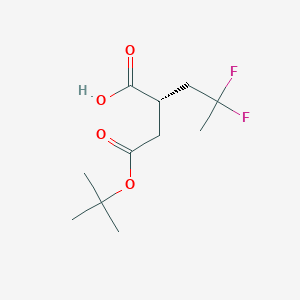![molecular formula C14H24N2O2 B12950996 Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is a complex organic compound with a unique structure that includes a benzenamine core substituted with diethylamino, ethoxy, methoxy, and N-methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- typically involves multiple steps, starting with the preparation of the benzenamine core. The key steps include:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the diethylamino, ethoxy, and methoxy groups through nucleophilic substitution reactions.
Methylation: Addition of the N-methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-ethoxy-: Similar structure but lacks the diethylamino and N-methyl groups.
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the ethoxy and diethylamino groups.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group instead of the diethylamino group.
Uniqueness
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H24N2O2 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethoxy]-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)9-10-18-13-8-7-12(15-3)11-14(13)17-4/h7-8,11,15H,5-6,9-10H2,1-4H3 |
Clé InChI |
JMUXDUPXAGZAPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)

![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

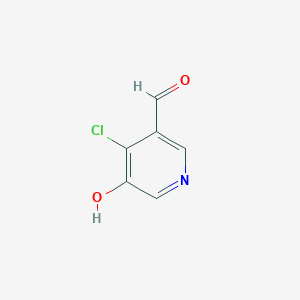
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
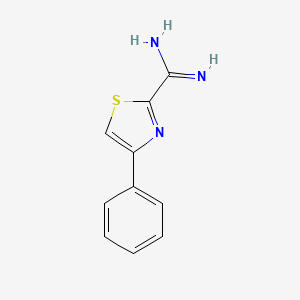

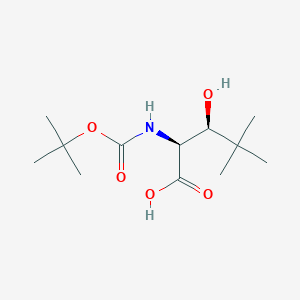
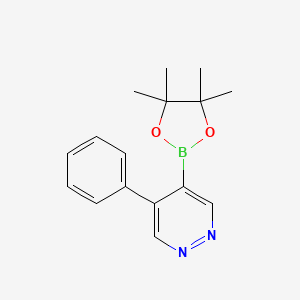
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)

